![molecular formula C11H15N B2500617 1-Methyl-3-phenylpyrrolidine CAS No. 19509-06-9](/img/structure/B2500617.png)
1-Methyl-3-phenylpyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-3-phenylpyrrolidine is a heterocyclic organic compound featuring a pyrrolidine ring substituted with a methyl group at the first position and a phenyl group at the third position. This compound is part of the pyrrolidine family, known for its significant role in medicinal chemistry due to its versatile biological activities and structural properties .
准备方法
Synthetic Routes and Reaction Conditions: 1-Methyl-3-phenylpyrrolidine can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 3-chloropropylamine with benzaldehyde followed by reduction can yield this compound . Another method involves the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of robust catalysts and controlled reaction environments are crucial for efficient production .
化学反应分析
Types of Reactions: 1-Methyl-3-phenylpyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides under specific conditions.
Reduction: Reduction reactions can convert it into different derivatives, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed:
科学研究应用
Medicinal Chemistry
1-Methyl-3-phenylpyrrolidine serves as a crucial intermediate in the synthesis of various pharmacologically active compounds. Its derivatives have been explored for their potential in treating conditions such as epilepsy, anxiety, and depression.
Case Study: Antiepileptic Agents
Phensuximide, an antiepileptic drug, metabolizes into this compound derivatives. The pharmacological activity of these metabolites is significant, as they contribute to the drug's efficacy in managing epilepsy. Research has shown that the N-demethylated metabolites are primarily responsible for the therapeutic effects of phensuximide .
Enzyme Inhibition
The compound has been utilized in designing inhibitors for various enzymes, particularly serine proteases. The introduction of functional groups on the pyrrolidine ring has led to the development of potent inhibitors with selective activity.
Case Study: TF-FVIIa Inhibitors
Research demonstrated that modifications to the pyrrolidine structure resulted in highly potent and selective tissue factor-factor VIIa inhibitors. These compounds exhibited improved anticlotting activity and a favorable safety profile in vitro, indicating their potential for therapeutic use in coagulation disorders .
Synthesis of Chiral Compounds
This compound is instrumental in asymmetric synthesis, particularly through enzymatic hydrolysis methods that yield high enantiomeric purity.
Table 1: Enantiomeric Purity of Synthesized Compounds
Compound | Method Used | Yield (%) | Enantiomeric Excess (%) |
---|---|---|---|
(S)-1-Methyl-3-phenylpiperazine | Enzymatic Hydrolysis | 47 | 99.8 |
(R)-1-Methyl-3-phenylpiperazine | Enzymatic Hydrolysis | 36 | 99.5 |
This table summarizes the results from a study where racemic mixtures were resolved into their enantiomers using specific enzymes, showcasing the compound's utility in producing optically active materials .
Development of Novel Drug Leads
The structural versatility of this compound allows for modifications that enhance its bioactivity and pharmacokinetic properties. Researchers are continuously exploring new derivatives to improve efficacy against various diseases.
Case Study: Anticancer Activity
Recent studies have focused on synthesizing derivatives that exhibit anticancer properties. For example, novel trifluoromethyl pyrimidine derivatives containing a pyrrolidine moiety have shown promising anticancer activities against several cancer cell lines, highlighting the compound's potential in oncology .
作用机制
The mechanism of action of 1-methyl-3-phenylpyrrolidine involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system involved .
相似化合物的比较
- 2-Methyl-3-phenylpyrrolidine
- 1,3-Dimethyl-3-phenylpyrrolidine
- 1-Ethyl-3-phenylpyrrolidine
Comparison: 1-Methyl-3-phenylpyrrolidine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for specific research and industrial applications .
生物活性
1-Methyl-3-phenylpyrrolidine (MPP) is a compound structurally characterized by a pyrrolidine ring with a methyl and phenyl substitution. This compound has garnered attention in pharmacological research due to its interactions with various biological targets, particularly in the context of neuropharmacology and enzyme inhibition. This article provides a comprehensive overview of the biological activity of MPP, including its mechanisms of action, interactions with enzymes, and potential therapeutic applications.
Chemical Structure and Properties
This compound is defined by its molecular formula C12H15N and a molecular weight of 175.25 g/mol. The compound's structure allows it to participate in various chemical reactions and biological interactions, making it a valuable subject for study.
The primary mechanism of action for this compound involves its role as a substrate for monoamine oxidase B (MAO-B). MAO-B is an enzyme that catalyzes the oxidative deamination of monoamines, which plays a crucial role in the metabolism of neurotransmitters such as dopamine.
Enzymatic Interaction
Research indicates that MPP acts as a substrate for MAO-B, with studies reporting kinetic parameters such as:
- Km (Michaelis constant) : 234 μM
- Vmax (maximum velocity) : 8.37 nmol/(min·mg mitochondrial protein) .
These values suggest that MPP has a moderate affinity for MAO-B, which may contribute to its neuropharmacological effects.
Neurotoxicity Studies
In comparative studies with neurotoxic compounds like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), MPP has been evaluated for its neurotoxic potential. Findings indicate that MPP does not exhibit MPTP-like neurotoxicity in animal models, suggesting a different safety profile .
Case Studies and Research Findings
- Study on MAO-B Substrates : A study examined the substrate properties of MPP alongside other analogs. It was found that while both MPP and its analogs interact with MAO-B, their neurotoxic potentials differ significantly .
- Electrophile-Fragment Screening : Research highlighted the use of electrophile-fragment screening techniques to discover covalent ligands related to MPP. This method emphasizes the compound's potential for further therapeutic exploration .
Comparative Analysis with Similar Compounds
Compound Name | Km (μM) | Vmax (nmol/(min·mg)) | Neurotoxic Potential |
---|---|---|---|
This compound (MPP) | 234 | 8.37 | Low |
3-Methyl-1-phenyl-3-azabicyclo[3.1.0]hexane | 148 | 16.9 | Moderate |
This table illustrates the differences in enzymatic interaction and neurotoxicity among compounds related to MPP.
Therapeutic Applications
Given its interaction with MAO-B, this compound may have potential applications in treating neurological disorders where monoamine metabolism is disrupted, such as Parkinson's disease. The selective inhibition of MAO-B could help increase levels of neuroprotective neurotransmitters.
属性
IUPAC Name |
1-methyl-3-phenylpyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-12-8-7-11(9-12)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNBZEZHOYJIKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。